Technical Guide: Physicochemical Properties & Synthetic Utility of 3-Bromo-5-(pentafluorosulfur)benzoic acid
Technical Guide: Physicochemical Properties & Synthetic Utility of 3-Bromo-5-(pentafluorosulfur)benzoic acid
The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-Bromo-5-(pentafluorosulfur)benzoic acid .
Executive Summary
3-Bromo-5-(pentafluorosulfur)benzoic acid (CAS: 1180675-98-2) is a specialized fluorinated building block used in high-value medicinal chemistry and agrochemical discovery.[1][2][3][4][5] It features the pentafluorosulfanyl (SF₅) group—often termed the "Super-Trifluoromethyl"—which imparts exceptional lipophilicity, metabolic stability, and electron-withdrawing character without the steric limitations of traditional halogens.
This compound serves as a dual-functional scaffold: the bromide handle enables cross-coupling (e.g., Suzuki-Miyaura), while the carboxylic acid allows for amide/ester diversification. It is particularly valuable for modulating the physicochemical properties (LogP, pKa) of lead compounds during late-stage optimization.
Molecular Architecture & Electronic Profile
The compound’s utility stems from the unique geometry and electronic effects of the SF₅ substituent compared to the trifluoromethyl (CF₃) group.
Structural Geometry
Unlike the tetrahedral CF₃ group, the SF₅ group adopts a square pyramidal geometry around the sulfur atom. This hypervalent geometry creates a distinct steric volume that mimics a tert-butyl group but with high electronegativity.
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Steric Demand: SF₅ (~49 ų) > CF₃ (~21 ų).
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Bond Lengths: The S–F bonds are highly polarized and chemically inert, resistant to hydrolysis even under strong acidic/basic conditions.
Electronic Effects (Hammett Analysis)
Both the bromine and SF₅ groups exert strong electron-withdrawing effects (EWG), significantly increasing the acidity of the benzoic acid core compared to the unsubstituted parent.
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Inductive Effect (-I): The SF₅ group is more electronegative (χ = 3.65) than CF₃ (χ = 3.36), leading to strong σ-electron withdrawal.[6][7]
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Resonance Effect (+R/-R): While halogens typically donate electrons via resonance, the SF₅ group has a negligible resonance donor effect, maintaining a consistent EWG profile.
Table 1: Comparative Electronic Parameters
| Substituent | Hammett | Hammett | Hansch | Electronegativity ( |
| -SF₅ | 0.68 | 0.61 | 1.23 | 3.65 |
| -CF₃ | 0.54 | 0.43 | 0.88 | 3.36 |
| -Br | 0.23 | 0.39 | 0.86 | 2.96 |
Insight: The combination of 3-Br (
0.[3]39) and 5-SF₅ (0.61) results in a cumulative electron-withdrawing effect ( ), predicting a significant drop in pKa relative to benzoic acid.
Physicochemical Properties[7][8][9][10][11][12]
Core Data Table
| Property | Value / Description |
| CAS Number | 1180675-98-2 |
| Molecular Formula | C₇H₄BrF₅O₂S |
| Molecular Weight | 327.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >130 °C (Estimated based on analogues; 3-SF5-benzoic acid MP is ~154°C) |
| Predicted pKa | 3.1 – 3.3 (Acidic) |
| Predicted LogP | 3.8 – 4.2 (Highly Lipophilic) |
| Solubility | Low in Water; High in DMSO, Methanol, Ethyl Acetate, DCM |
Lipophilicity & Bioavailability
The SF₅ group is a "lipophilicity booster."[8] Replacing a CF₃ group with SF₅ typically increases LogP by ~0.4–0.6 units. This is critical in drug design for:
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Blood-Brain Barrier (BBB) Penetration: Enhanced lipophilicity aids in crossing lipid bilayers.
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Metabolic Stability: The C–S and S–F bonds are metabolically robust, blocking oxidative metabolism at the substituted position.
Acidity (pKa Calculation)
Using the Hammett equation for benzoic acids (
Visualization of Properties & Logic
Electronic & Structural Logic Map
The following diagram illustrates the electronic pressure applied to the aromatic ring and the resulting reactivity profile.
Caption: Structural decomposition showing how substituents drive physicochemical properties and synthetic utility.
Synthetic Utility & Experimental Protocols
Synthetic Workflow
This compound is best utilized as a "Core Scaffold." The bromine allows for the introduction of aryl/heteroaryl groups, while the acid functionality can be converted to amides, esters, or reduced to benzyl alcohols.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br and COOH groups.
Standardized Protocol: Suzuki-Miyaura Coupling
Use this protocol to functionalize the C-3 position while retaining the SF₅ group.
Reagents:
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Substrate: 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Dissolution: In a reaction vial, dissolve the substrate and boronic acid in 1,4-Dioxane (0.1 M concentration).
-
Activation: Add the Pd catalyst and the aqueous base.
-
Inert Atmosphere: Purge the vial with Nitrogen or Argon for 2 minutes to remove O₂.
-
Reaction: Seal and heat to 80–90 °C for 4–12 hours. Monitor by LC-MS (Look for Br displacement).
-
Workup: Cool to RT, dilute with EtOAc, acidify with 1N HCl (to protonate the carboxylic acid), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM or Hexane/EtOAc gradients).
Handling & Solubilization
-
Solubility: The compound is hydrophobic. For biological assays, prepare a stock solution in 100% DMSO (up to 20-50 mM).
-
Aqueous Dilution: When diluting into aqueous buffers, ensure the final DMSO concentration is <1% to prevent precipitation. The SF₅ group increases the risk of aggregation; use of a surfactant (e.g., Tween-80) may be necessary for high-concentration assays.
Safety & Regulatory Information (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a potent halogenated benzoic acid derivative.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling: Wear nitrile gloves, safety goggles, and work inside a fume hood. Avoid dust formation.
-
Storage: Store at room temperature (RT) in a tightly sealed container. The SF₅ group is thermally stable, but the compound should be kept dry.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[9] Link
-
Altneuss, L., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group.[10][11] ACS Sensors, 6(11), 4074–4083. Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for Sigma/Pi values). Link
-
Thermo Scientific Chemicals. (2024).[5] 3-Bromo-5-(pentafluorothio)benzoic acid Product Specifications. Link
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- 5. 3-Bromo-5-(pentafluorothio)benzoic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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